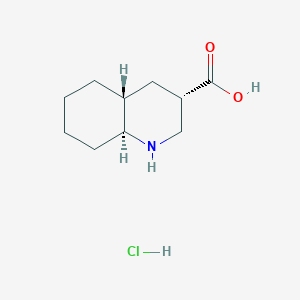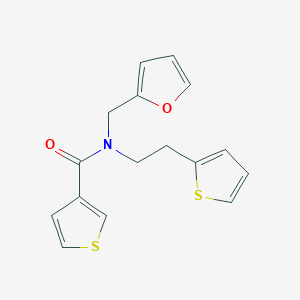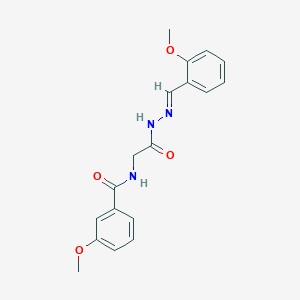
ethyl (7Z)-2-amino-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyanohydroxyiminoacetate, a compound with a similar structure, is the oxime of ethyl cyanoacetate and is used as an additive for carbodiimides in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC due to its pronounced acidity .
Synthesis Analysis
Ethyl cyanohydroxyiminoacetate is obtained in the reaction of ethyl cyanoacetate and nitrous acid (from sodium nitrite and acetic acid) in 87% yield . The reaction should be carried out at pH 4.5, in buffered phosphoric acid .Chemical Reactions Analysis
Ethyl cyanohydroxyiminoacetate is used as an additive in peptide syntheses . It can be used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis, together with coupling reagents such as carbodiimides .Physical and Chemical Properties Analysis
Ethyl cyanohydroxyiminoacetate is a white solid which is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (DMF) . In crystalline form, the compound is present as an oxime .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research into the chemical synthesis and biological activity of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives has demonstrated their potential as antimicrobial and anti-inflammatory agents. Specifically, these compounds have been shown to exhibit promising antibacterial and antifungal activities, as well as anti-inflammatory properties in certain studies. This suggests potential applications in developing new treatments for infections and inflammatory conditions (Narayana et al., 2006).
Optical and Photodiode Applications
Another area of application involves the design and fabrication of novel organic compounds with specific optical characteristics. For example, derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been utilized in the synthesis of organic compounds that exhibit remarkable optical properties, making them suitable for use in organic photodiodes. These studies highlight the potential of such compounds in the development of advanced materials for optical and electronic applications (Elkanzi et al., 2020).
Molecular and Structural Studies
Molecular and structural analyses have also been conducted on derivatives of this compound to understand their geometric and electronic structures. Such studies are crucial for the rational design of new compounds with desired physical, chemical, and biological properties. For instance, X-ray diffraction and density functional theory (DFT) studies on specific derivatives provide insights into their molecular geometries, intermolecular interactions, and electronic structures, which can inform the development of new materials and drugs (Zhou et al., 2017).
Synthesis of Novel Heterocyclic Compounds
The chemical versatility of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate allows for its use in synthesizing a wide variety of heterocyclic compounds. These compounds have been explored for various applications, including as fluorescent dyes, due to their unique fluorescence properties. Such research underscores the potential of this compound in the field of synthetic organic chemistry and materials science, particularly in the synthesis of new dyes and pigments (Rangnekar & Rajadhyaksha, 1987).
Mechanism of Action
Target of Action
Ethyl (7Z)-2-amino-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as Oxyma , is primarily used as an additive in peptide synthesis . It interacts with carbodiimides, such as dicyclohexylcarbodiimide (DCC), which are commonly used in peptide coupling reactions .
Mode of Action
Oxyma acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides . It suppresses base-catalyzed side reactions, particularly racemization . This means it helps to maintain the correct stereochemistry of the peptide being synthesized, which is crucial for the peptide’s biological activity.
Biochemical Pathways
It is known that oxyma plays a crucial role in the formation of amide bonds during peptide synthesis . Amide bonds are the links between amino acids in a peptide or protein, so Oxyma indirectly influences the many biochemical pathways in which these peptides and proteins are involved.
Result of Action
The primary result of Oxyma’s action is the successful formation of peptides with the correct stereochemistry . This is crucial for the biological activity of these peptides, as changes in stereochemistry can significantly alter a peptide’s function.
Action Environment
The efficacy and stability of Oxyma can be influenced by various environmental factors. For example, the pH of the reaction environment can impact the efficiency of amide bond formation . Additionally, Oxyma is known to be a greener alternative for peptide synthesis, suggesting it may be more stable and less harmful to the environment than other reagents .
Properties
IUPAC Name |
ethyl (7Z)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-11(14)8-6-4-3-5-7(13-15)9(6)17-10(8)12/h15H,2-5,12H2,1H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALSKIJKIIOIX-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N/O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2997945.png)

![6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997947.png)
![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2997948.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2997949.png)




![(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2997958.png)

![N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997965.png)
![N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide](/img/structure/B2997966.png)
